Chloromethyl(methyl)phosphinic Chloride
Description
Systematic Nomenclature and Regulatory Identifiers
Chloromethyl(methyl)phosphinic chloride is a phosphorus-containing organohalide compound with the systematic IUPAC name chloro-[chloro(methyl)phosphoryl]methane . Its regulatory identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 26350-26-5 | |
| EINECS Number | 247-626-2 | |
| InChIKey | ZDXUZZVQABKQKW-UHFFFAOYSA-N | |
| SMILES | O=P(Cl)(C)CCl |
Alternate Synonyms :
Molecular Geometry and Bonding Analysis
The molecular formula C₂H₅Cl₂OP corresponds to a phosphorus atom bonded to:
- Two chlorine atoms (one directly bonded, one via the chloromethyl group).
- A methyl group (-CH₃).
- A chloromethyl group (-CH₂Cl).
- An oxygen atom (as a double bond, forming a phosphoryl group).
Bonding and Hybridization
Spectroscopic Characterization Techniques
Spectroscopic methods are critical for confirming structural features. Below is a synthesis of available data and inferred trends for related compounds.
Infrared (IR) Spectroscopy
Key IR absorption bands (based on analogous chloromethyl-phosphorus compounds):
| Functional Group | Expected Wavenumber (cm⁻¹) | Source |
|---|---|---|
| P=O stretch | 1260–1300 | |
| P–Cl stretch | 520–550 | |
| C–Cl stretch (CH₂Cl) | 620–650 | |
| C–O stretch (phosphoryl) | 1000–1100 |
Note: Specific IR spectra for this compound are not explicitly reported, but patterns align with bis(chloromethyl)phosphinic derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Crystallographic Data and Conformational Studies
No direct crystallographic data for this compound is available in the provided sources. However, insights can be drawn from structurally related compounds:
X-Ray Diffraction and Conformational Analysis
For bis(chloromethyl)phosphinic acid ((CH₂Cl)₂POOH), X-ray studies reveal:
Computational Modeling
Theoretical studies (e.g., DFT) could predict:
- Bond lengths : P–Cl (~2.0 Å), P=O (~1.48 Å), C–Cl (~1.78 Å).
- Dihedral angles : Between the methyl and chloromethyl groups, influenced by steric hindrance.
Properties
CAS No. |
26350-26-5 |
|---|---|
Molecular Formula |
C2H5Cl2OP |
Molecular Weight |
146.94 g/mol |
IUPAC Name |
chloro-[chloro(methyl)phosphoryl]methane |
InChI |
InChI=1S/C2H5Cl2OP/c1-6(4,5)2-3/h2H2,1H3 |
InChI Key |
ZDXUZZVQABKQKW-UHFFFAOYSA-N |
SMILES |
CP(=O)(CCl)Cl |
Canonical SMILES |
CP(=O)(CCl)Cl |
Other CAS No. |
26350-26-5 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Preparation Methods
Preparation via Hydrolysis of Chloromethylphosphonous Chloride
One of the primary and historically significant methods for preparing chloromethyl(methyl)phosphinic chloride involves the hydrolysis of chloromethylphosphonous chloride. This method is detailed in a 2025 patent (US3110727A) which describes the following key steps:
- Starting Material: Chloromethylphosphonous chloride (ClCH2PCl2)
Hydrolysis Reaction: The chloromethylphosphonous chloride undergoes aqueous or acidic hydrolysis to yield chloromethylphosphinic acid.
$$
\text{ClCH}2\text{PCl}2 + 2H2O \rightarrow \text{ClCH}2\text{P(O)H(OH)} + 2HCl
$$Subsequent Conversion: The chloromethylphosphinic acid can then be converted into this compound by reaction with reagents such as phosphorus pentachloride or thionyl chloride, although the patent focuses more on hydrolysis and salt formation.
Reaction Conditions: Hydrolysis is conducted in aqueous media, often with strong caustic soda (NaOH) solutions at elevated temperatures (90–120 °C) and controlled pH (≥11.0) to optimize yields.
Product Purity and Yield: The process allows preparation of chloromethylphosphinic acid in substantially pure form with recovery of useful hydrochloric acid as a by-product. Yields of methylphosphonic acid derivatives exceed 90% under optimal conditions.
Process Advantages: This method eliminates the need for aluminum chloride complexes, simplifying processing equipment and reducing corrosive hazards.
| Parameter | Conditions/Notes |
|---|---|
| Hydrolysis temperature | 90–120 °C |
| pH during hydrolysis | ≥11.0 (alkaline) |
| Reaction time | Several hours (varies with concentration) |
| Hydrolysis medium | Aqueous NaOH solution |
| Yield | >90% for methylphosphonic acid salts |
| By-products | Hydrochloric acid (recoverable) |
This method is foundational and forms the basis for producing this compound precursors efficiently and safely.
Preparation via Chlorination of Methylphosphinic Acid Derivatives
Another approach involves chlorination of methylphosphinic acid or its esters to produce the corresponding chlorides:
- Precursor: Methylphosphinic acid or methylphosphinic acid esters (e.g., methylphosphonate derivatives)
- Chlorinating Agents: Phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or other chlorinating reagents
- Reaction: The hydroxyl group of the phosphinic acid is replaced by chlorine to form this compound.
For example, ethyl 2-methylphenyl(methyl)phosphinate was converted into 2-methylphenyl(methyl)phosphinic chloride with a 94% yield by treatment with excess PCl5.
| Chlorinating Agent | Typical Conditions | Yield (%) | Notes |
|---|---|---|---|
| Phosphorus pentachloride (PCl5) | Reflux, anhydrous conditions | ~94 | High yield, requires careful handling |
| Thionyl chloride (SOCl2) | Reflux, sometimes with catalyst | High | Common chlorinating agent |
This method provides a direct route to this compound from stable acid derivatives.
Chloromethylation of Methylphosphinic Acid Derivatives
Radical chlorination or chloromethylation of methylphosphinic acid derivatives can yield this compound:
- Substrate: 2-methylphenyl(methyl)phosphinic chloride
- Process: Radical chlorination under controlled conditions introduces the chloromethyl group.
- Outcome: Formation of this compound with good selectivity.
This method requires careful control of reaction conditions to avoid over-chlorination or side reactions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield & Purity | Notes |
|---|---|---|---|---|
| Hydrolysis of chloromethylphosphonous chloride | Chloromethylphosphonous chloride | Aqueous NaOH, 90–120 °C, pH ≥11 | >90% (methylphosphonic acid salts) | Eliminates AlCl3, less corrosive |
| Chlorination of methylphosphinic acid derivatives | Methylphosphinic acid/esters | PCl5, SOCl2, reflux | ~94% (with PCl5) | Direct chlorination, requires dry conditions |
| Radical chlorination of methylphosphinic chloride | 2-methylphenyl(methyl)phosphinic chloride | Radical chlorination conditions | Good selectivity | Requires control to avoid side reactions |
| Chloromethylation via formaldehyde and HCl (analogous) | Triphenylphosphine (analogous compound) | Paraformaldehyde, HCl gas, SOCl2 reflux | 65.5% molar yield, 98% purity | Avoids toxic phosgene, scalable |
Research Findings and Practical Considerations
Reaction Control: The hydrolysis method's efficiency strongly depends on pH and temperature. Maintaining alkaline pH above 11 and elevated temperatures accelerates hydrolysis and improves yield.
By-product Management: Hydrochloric acid generated during hydrolysis can be recovered and reused, improving process economics.
Safety and Environmental Impact: The elimination of aluminum chloride complexes and toxic reagents like phosgene reduces environmental hazards and equipment corrosion.
Scalability: The described methods, especially hydrolysis and chlorination with PCl5 or SOCl2, are amenable to industrial scale with appropriate safety measures.
Purity: High purity products (>90%) are achievable, which is critical for downstream applications in fine chemical synthesis.
Chemical Reactions Analysis
Chloromethyl(methyl)phosphinic Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: It can hydrolyze in the presence of water, forming phosphinic acid derivatives
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
Chloromethyl(methyl)phosphinic chloride serves as a reagent in organic synthesis, particularly in the preparation of phosphinic acid derivatives. Its ability to react with nucleophiles enables the formation of various organic compounds .
2. Development of Pharmaceuticals
Research indicates that this compound is being studied for its potential use in developing pharmaceuticals and biologically active molecules. Its unique chemical structure allows for modifications that can lead to new therapeutic agents .
3. Industrial Applications
In industry, this compound is utilized in producing flame retardants and plasticizers. Its properties contribute to enhancing the performance and safety of materials used in construction and manufacturing .
Case Study 1: Synthesis of Phosphinic Acid Derivatives
A study demonstrated the use of this compound in synthesizing phosphinic acid derivatives through nucleophilic substitution reactions. The resulting compounds exhibited significant biological activity, suggesting potential pharmaceutical applications.
Case Study 2: Flame Retardant Development
Research conducted on the incorporation of this compound into polymer matrices showed enhanced flame retardancy without compromising mechanical properties. This application is particularly relevant in industries requiring fire-resistant materials .
Mechanism of Action
The mechanism of action of phosphinic chloride, (chloromethyl)methyl- involves its reactivity with various nucleophiles. The compound can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic and industrial applications .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Chloromethyl(methyl)phosphinic Chloride | 26350-26-5 | C₂H₅Cl₂OP | ~146.87 | (ClCH₂)(CH₃)P(O)Cl |
| Methylphenylphosphinic Chloride | 5761-97-7 | C₇H₈ClOP | 174.56 | (C₆H₅)(CH₃)P(O)Cl |
| (Chloromethyl)-triphenylphosphoniumchloride | 5293-84-5 | C₁₉H₁₇Cl₂P | 347.22 | [ClCH₂-P⁺(C₆H₅)₃]Cl⁻ |
| Methyl dichlorophosphite | 3279-26-3 | CH₃Cl₂OP | 132.91 | CH₃O-PCl₂ (P(III) center) |
| Chloromethyl Methyl Ether | 107-30-2 | C₂H₅ClO | 80.51 | ClCH₂-O-CH₃ |
Reactivity and Functional Differences
- This compound :
- Methylphenylphosphinic Chloride :
- (Chloromethyl)-triphenylphosphoniumchloride :
- Methyl dichlorophosphite :
Hazard Profiles
Q & A
Q. What are the established synthetic routes for Chloromethyl(methyl)phosphinic Chloride, and what are their comparative advantages?
this compound can be synthesized via two primary routes:
- Route 1 : Reaction of methyl dichlorophosphine with formaldehyde under controlled anhydrous conditions, yielding the target compound through nucleophilic substitution .
- Route 2 : Direct chlorination of methylphosphinic acid derivatives, though this method may require stringent temperature control to avoid side reactions like oxidation . Methodological Note : Route 1 is preferred for scalability but demands rigorous exclusion of moisture. Characterization via P NMR and FT-IR is critical to confirm purity, as residual methyl dichlorophosphine or formaldehyde adducts can skew analytical results .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- P NMR : Essential for identifying phosphorus-centered chemical shifts (typical δ range: +20 to +40 ppm for phosphinic chlorides) .
- FT-IR : Look for P-Cl stretching vibrations (~500–600 cm) and C-Cl bonds (~700 cm) .
- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks at m/z 146.94 (exact mass) and fragmentation patterns consistent with P-Cl bond cleavage .
Q. What safety precautions are critical when handling this compound?
- Moisture Avoidance : Reacts violently with water to release HCl gas; use inert atmosphere (N/Ar) gloveboxes .
- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) to prevent explosive reactions .
- Storage : Store in sealed, dark glass containers at ≤4°C to minimize decomposition .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis while minimizing side products?
- Parameter Optimization : Adjust molar ratios (methyl dichlorophosphine:formaldehyde ≥1:1.2) and use Lewis acid catalysts (e.g., AlCl) to enhance electrophilic activation .
- Side Product Mitigation : Monitor reaction progress via inline P NMR to detect intermediates like methylphosphonic acid derivatives, which indicate over-oxidation .
Q. What advanced analytical methods resolve contradictions in reported physicochemical data (e.g., conflicting solubility or stability profiles)?
- X-ray Crystallography : Resolve ambiguities in molecular structure by determining bond angles and crystallographic purity .
- Thermogravimetric Analysis (TGA) : Clarify decomposition thresholds (e.g., onset of HCl release at >120°C) .
- Comparative Studies : Replicate synthesis protocols from literature to isolate variables causing discrepancies (e.g., trace moisture in solvent batches) .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- DFT Calculations : Simulate reaction pathways (e.g., nucleophilic substitution at phosphorus) using software like Gaussian or ORCA. Key parameters include charge distribution and frontier molecular orbitals .
- Solvent Effects : Use COSMO-RS models to predict solubility in non-polar solvents (e.g., dichloromethane) versus polar aprotic solvents (e.g., acetonitrile) .
Q. What mechanistic insights explain the compound’s reactivity in organophosphorus transformations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
